3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide
Description
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Properties
CAS No. |
1297612-20-4 |
|---|---|
Molecular Formula |
C22H19FN4OS |
Molecular Weight |
406.48 |
IUPAC Name |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19FN4OS/c1-14-20(29-22(25-14)16-7-9-17(23)10-8-16)18-13-19(27-26-18)21(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,26,27) |
InChI Key |
LTDZNOZKGFZPGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its efficacy against different cell lines, mechanisms of action, and potential clinical applications.
- Molecular Formula : C22H19FN4OS
- Molecular Weight : 406.48 g/mol
- IUPAC Name : 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- CAS Number : 1297612-20-4
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have shown that 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide has significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound may be particularly effective against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Antimicrobial Mechanisms : The exact mechanisms through which it exerts antimicrobial effects are still under investigation but may involve disruption of microbial cell walls or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several case studies have explored the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study conducted by Bouabdallah et al. demonstrated that the compound significantly inhibited the proliferation of MCF7 cells with an IC50 of 3.79 µM, indicating strong potential for further development as a therapeutic agent .
- Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
- Combination Therapy Potential : Research indicates that when used in combination with other chemotherapeutic agents, this compound may enhance overall efficacy and reduce resistance in cancer treatment protocols.
Preparation Methods
Critical Bond Disconnections
- Thiazole-Pyrazole Bond (C3–C3') : Formed via nucleophilic aromatic substitution or cross-coupling, leveraging halogenated intermediates.
- Pyrazole C5-Carboxamide : Derived from ester hydrolysis followed by amide coupling, as demonstrated in the hydrolysis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate to the carboxylic acid (95% yield).
- Thiazole Ring : Constructed using Hantzsch thiazole synthesis, combining a 4-fluorophenyl thioamide with α-bromo ketone derivatives.
Synthesis of the 2-(4-Fluorophenyl)-4-Methylthiazole Moiety
The thiazole subunit is synthesized via the Hantzsch thiazole reaction, which involves cyclocondensation of a thioamide with a α-halocarbonyl compound.
Thioamide Preparation
4-Fluorophenyl thioamide is prepared by treating 4-fluorobenzonitrile with hydrogen sulfide in the presence of a catalytic base. Alternative routes involve thionation of 4-fluorophenylamide using Lawesson’s reagent.
α-Bromo Ketone Synthesis
2-Bromo-3-ketobutane, required for introducing the 4-methyl group, is synthesized by bromination of 3-ketobutane using phosphorus tribromide. This intermediate is highly reactive and typically used in situ.
Cyclocondensation Reaction
Combining 4-fluorophenyl thioamide (1.0 equiv) with 2-bromo-3-ketobutane (1.2 equiv) in ethanol under reflux yields the 2-(4-fluorophenyl)-4-methylthiazole after 6 hours (reported yield: 78–85% in analogous systems).
Table 1. Optimization of Thiazole Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | Reflux (78°C) | Prevents intermediate decomposition |
| Equivalents of α-Bromo Ketone | 1.2 | Minimizes side reactions |
Synthesis of the Pyrazole-5-Carboxamide Unit
The pyrazole core is constructed via cyclocondensation, followed by ester hydrolysis and amide coupling.
Pyrazole Ring Formation
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl(ethoxymethylene)cyanoacetate with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux, mediated by triethylamine (72% yield).
Key Reaction Conditions
- Solvent : Ethanol
- Base : Triethylamine (1.0 equiv)
- Temperature : Reflux (78°C)
- Time : 2.5 hours
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid using lithium hydroxide in methanol/water (95% yield).
Table 2. Hydrolysis Optimization
| Condition | Value | Outcome |
|---|---|---|
| Base | LiOH (2.0 equiv) | Complete ester cleavage |
| Solvent | Methanol/Water (2:1) | Homogeneous reaction |
| Temperature | Reflux | Accelerates reaction |
Amide Coupling with Phenethylamine
The carboxylic acid is activated using EDCI/HOBt and coupled with phenethylamine in dichloromethane, yielding the carboxamide (reported yield: 82% for analogous systems).
Coupling of Thiazole and Pyrazole Subunits
The final step involves linking the thiazole and pyrazole moieties. A Ullmann coupling or direct arylation strategy is employed, using a halogenated pyrazole intermediate.
Halogenation of Pyrazole
The pyrazole’s 3-position is brominated using N-bromosuccinimide (NBS) in DMF, yielding 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxamide.
Cross-Coupling Reaction
A palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyrazole and a boronic ester-functionalized thiazole achieves the biaryl linkage.
Optimized Conditions
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3
- Solvent : Dioxane/Water (4:1)
- Temperature : 90°C, 12 hours
Analytical Characterization and Validation
Final product purity is confirmed via HPLC, NMR, and mass spectrometry.
Spectroscopic Data
Purity Assessment
HPLC analysis under gradient elution (ACN/H2O + 0.1% TFA) shows ≥98% purity, with retention time at 8.7 minutes.
Challenges and Alternative Approaches
Regioselectivity in Pyrazole Formation
Unwanted regioisomers during cyclocondensation are mitigated by using electron-deficient hydrazines and polar aprotic solvents.
Alternative Coupling Strategies
Copper-mediated Ullmann coupling offers a lower-cost alternative to Suzuki reactions, albeit with reduced yields (65–70%).
Q & A
Q. What are the recommended synthetic routes for 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
Core template assembly : Start with a 1,5-diarylpyrazole core, similar to SR141716 derivatives, using condensation reactions (e.g., 4-fluoroaniline and isocyanides) .
Thiazole ring formation : Introduce the 4-methylthiazol-5-yl group via cyclization with thiourea derivatives under acidic conditions.
Carboxamide coupling : React the pyrazole-thiazole intermediate with phenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
| Technique | Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | Deuterated DMSO, 400–600 MHz | Assign aromatic protons and carboxamide groups . |
| X-ray crystallography | Single-crystal analysis at 100 K | Resolve thiazole-pyrazole ring geometry and fluorophenyl orientation . |
| HRMS | ESI+ mode, m/z accuracy <2 ppm | Validate molecular formula (C23H20FN4OS) . |
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize target-agnostic screens to identify potential bioactivity:
- Kinase inhibition : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) at 10 µM .
- Antiproliferative activity : Test in MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
- Orthogonal validation : Repeat assays in ≥2 independent labs using standardized protocols (e.g., CLIA-certified facilities).
- Impurity profiling : Quantify byproducts (>0.1% threshold) via UPLC-MS and correlate with bioactivity outliers .
- Dose-response refinement : Use 8-point dilution series (1 nM–100 µM) to minimize false positives/negatives .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Address poor aqueous solubility (common in aryl-heterocyclic systems) via:
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citrate) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) using emulsion-solvent evaporation .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance intestinal absorption .
Q. How can computational methods guide the optimization of this compound’s target selectivity?
- Methodological Answer : Use in silico workflows to minimize off-target effects:
Molecular docking : Screen against homology models of off-target receptors (e.g., serotonin receptors) using AutoDock Vina .
MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .
QSAR modeling : Train models on pyrazole-thiazole datasets to predict ADMET properties .
Data Contradiction Analysis
Q. Why do some studies report potent COX-2 inhibition while others show no anti-inflammatory activity?
- Methodological Answer : Contradictions may stem from:
- Assay variability : Cell-free (enzyme inhibition) vs. cell-based (PGE2 ELISA) assays yield differing results .
- Species specificity : Rodent vs. human COX-2 isoform selectivity (e.g., murine IC50 = 0.8 µM vs. human IC50 >10 µM) .
- Redox interference : Thiol-containing assay buffers may artificially inflate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
